1-Benzothiophen-3-ylmethanesulfonamide
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Overview
Description
1-Benzothiophen-3-ylmethanesulfonamide is an organosulfur compound that features a benzothiophene ring substituted with a methanesulfonamide group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzothiophen-3-ylmethanesulfonamide can be achieved through several methods. One common approach involves the reaction of benzothiophene with methanesulfonyl chloride in the presence of a base such as triethylamine. This reaction typically occurs under mild conditions and yields the desired sulfonamide product .
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of automated systems and reactors can also enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Benzothiophen-3-ylmethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The benzothiophene ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted benzothiophene derivatives.
Scientific Research Applications
1-Benzothiophen-3-ylmethanesulfonamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and dyes
Mechanism of Action
The mechanism of action of 1-Benzothiophen-3-ylmethanesulfonamide involves its interaction with specific molecular targets. In biological systems, the sulfonamide group can mimic the structure of p-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folic acid synthesis. This inhibition can disrupt DNA synthesis in bacteria, leading to its antimicrobial effects .
Comparison with Similar Compounds
- 1Benzothieno3,2-bbenzothiophene: A more complex structure with additional fused rings .
Benzothiophene: A parent compound with similar structural features but lacking the sulfonamide group.
1-Benzothiophene-3-carboxylic acid: A derivative with a carboxylic acid group at the 3-position instead of a sulfonamide.
Uniqueness: 1-Benzothiophen-3-ylmethanesulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. This functional group enhances its potential as a pharmaceutical agent and allows for diverse chemical modifications .
Properties
Molecular Formula |
C9H9NO2S2 |
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Molecular Weight |
227.3 g/mol |
IUPAC Name |
1-benzothiophen-3-ylmethanesulfonamide |
InChI |
InChI=1S/C9H9NO2S2/c10-14(11,12)6-7-5-13-9-4-2-1-3-8(7)9/h1-5H,6H2,(H2,10,11,12) |
InChI Key |
QNJMZFDMPJYZOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)CS(=O)(=O)N |
Origin of Product |
United States |
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